N-(3,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dimethylphenyl group and a 4-methylpiperidin-1-yl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of the Acetamide Moiety: The acetamide group can be introduced through the reaction of an appropriate acyl chloride with an amine.
Attachment of the 3,5-Dimethylphenyl Group:
Introduction of the 4-Methylpiperidin-1-yl Group: The final step involves the attachment of the 4-methylpiperidin-1-yl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is investigated for its effects on biological systems, including its potential as a tool for studying cellular pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)ethanamide: Similar structure with an ethanamide moiety instead of acetamide.
N-(3,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)propionamide: Contains a propionamide group instead of acetamide.
N-(3,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)butyramide: Features a butyramide group instead of acetamide.
Uniqueness
N-(3,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-4-6-18(7-5-12)11-16(19)17-15-9-13(2)8-14(3)10-15/h8-10,12H,4-7,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYNQENUUMEIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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